![molecular formula C12H13N3OS B057328 3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]- CAS No. 121041-62-1](/img/structure/B57328.png)
3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily being investigated for the treatment of immune-mediated diseases, such as immune thrombocytopenia. Bruton’s tyrosine kinase is a signaling molecule involved in both innate and adaptive immune responses .
Chemical Reactions Analysis
Rilzabrutinib undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the compound’s functional groups to enhance its activity and stability.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles, leading to the formation of different derivatives of rilzabrutinib.
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final active pharmaceutical ingredient.
Scientific Research Applications
Rilzabrutinib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.
Biology: Rilzabrutinib is utilized in research to understand the role of Bruton’s tyrosine kinase in immune cell signaling and function.
Medicine: The compound is being investigated for its potential to treat immune-mediated diseases such as immune thrombocytopenia, asthma, chronic spontaneous urticaria, prurigo nodularis, IgG4-related disease, and warm autoimmune hemolytic anemia .
Mechanism of Action
Rilzabrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase. This inhibition occurs through a dual mechanism of action:
Inhibition of B-cell Activation: Rilzabrutinib blocks the activation of B-cells, which are crucial in the immune response.
Interruption of Antibody-Coated Cell Phagocytosis: The compound prevents the phagocytosis of antibody-coated cells by Fc gamma receptors in the spleen and liver .
Comparison with Similar Compounds
Rilzabrutinib is unique compared to other Bruton’s tyrosine kinase inhibitors due to its reversible covalent binding and long residence time on the target enzyme. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor, but it is known to inhibit platelet aggregation, unlike rilzabrutinib.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with a different binding profile and clinical application.
Rilzabrutinib’s unique characteristics and promising efficacy and safety profile make it a valuable compound in the treatment of various immune-mediated diseases.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methylsulfanyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRILMSCLEPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)


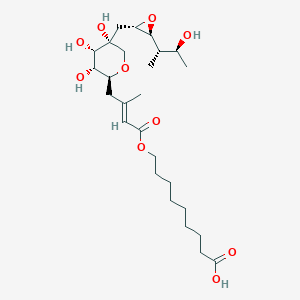

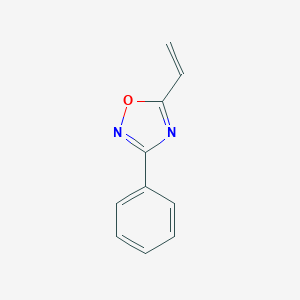
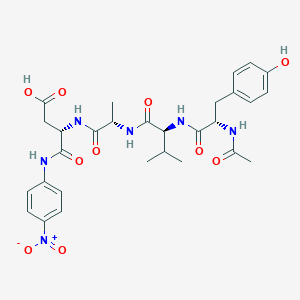
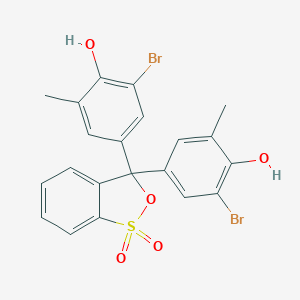
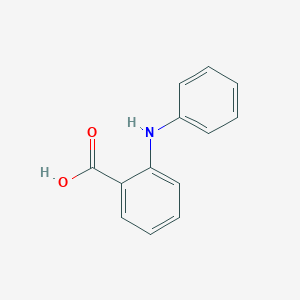

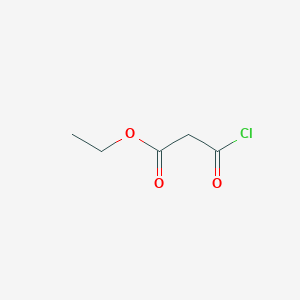
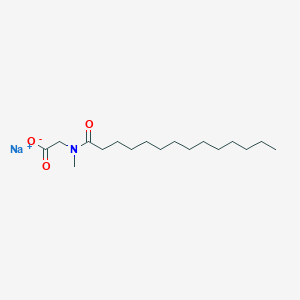
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

